N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ESI-09 and is a selective inhibitor of the RAC1 GTPase. The RAC1 GTPase is a protein that plays a crucial role in cellular signaling pathways and is associated with various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the RAC1 GTPase, which is involved in various cellular processes, including cell migration, proliferation, and survival. Inhibition of RAC1 activity has been associated with the treatment of cancer, inflammation, and neurodegenerative disorders. ESI-09 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
ESI-09 selectively inhibits the activity of the RAC1 GTPase by binding to its switch II region, which is essential for its activation. This binding prevents the exchange of GDP for GTP, which is necessary for RAC1 activation. Inhibition of RAC1 activity results in the suppression of downstream signaling pathways, leading to the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
ESI-09 has been shown to have significant effects on various cellular processes, including cell migration, proliferation, and survival. Inhibition of RAC1 activity by ESI-09 has been associated with the suppression of cancer cell growth and metastasis. ESI-09 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ESI-09 has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for lab experiments, including its selectivity for the RAC1 GTPase, its ability to inhibit downstream signaling pathways, and its anti-inflammatory and neuroprotective effects. However, ESI-09 has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
ESI-09 has significant potential for therapeutic applications, and several future directions can be explored. These include the development of novel formulations for optimal delivery, the identification of potential drug targets, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of ESI-09 and to evaluate its long-term safety and efficacy.
Propriétés
IUPAC Name |
N-(3-ethoxyphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-8-6-7-15(13-17)19-18(21)14-9-11-16(12-10-14)20(3)25(22,23)5-2/h6-13H,4-5H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHWPRUFIKBKRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.